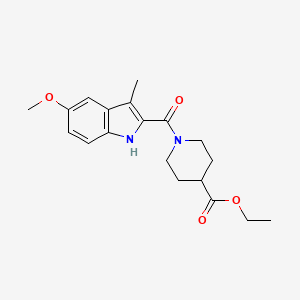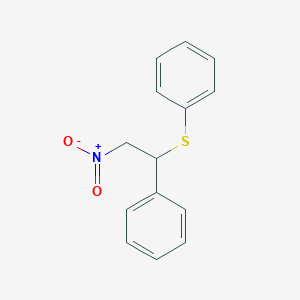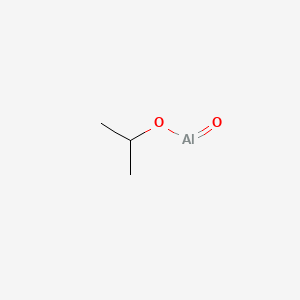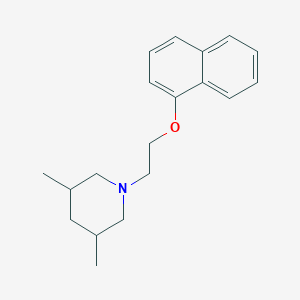
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with chloroethoxy and acetylamino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroethanol with ethylene oxide to produce 2-(2-chloroethoxy)ethanol . This intermediate is then reacted with 2-deoxy-2-acetamido-D-glucose under specific conditions to form the final product. The reaction conditions often include the use of solvents like water or organic solvents, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like nitric acid to form corresponding acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chloroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and sodium alkoxides for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the glucopyranoside backbone can be recognized by carbohydrate-binding proteins . These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)ethanol: A simpler compound with similar chloroethoxy functionality.
2-(2-chloroethoxy)ethyl acetate: Another related compound with an acetate group instead of the glucopyranoside backbone.
2-(2-chloroethoxy)acetic acid: A compound with a carboxylic acid group, used in different applications.
Uniqueness
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is unique due to its combination of a glucopyranoside backbone with chloroethoxy and acetylamino substituents. This structure imparts specific chemical and biological properties that are not found in simpler related compounds .
Properties
CAS No. |
244267-45-6 |
|---|---|
Molecular Formula |
C12H22ClNO7 |
Molecular Weight |
327.76 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[2-(2-chloroethoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C12H22ClNO7/c1-7(16)14-9-11(18)10(17)8(6-15)21-12(9)20-5-4-19-3-2-13/h8-12,15,17-18H,2-6H2,1H3,(H,14,16)/t8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
WFEKKWDRJPGTBV-LZQZFOIKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCCl)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCCl)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)


![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)


![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)

